3-Amino-N-(2-methoxyethyl)-2-methylbenzamide
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Overview
Description
3-Amino-N-(2-methoxyethyl)-2-methylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a benzamide derivative, characterized by the presence of an amino group, a methoxyethyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Amidation: The 2-methylbenzoic acid is converted to 2-methylbenzamide through an amidation reaction using ammonia or an amine.
Amination: The 2-methylbenzamide undergoes a nitration reaction to introduce a nitro group at the 3-position, forming 3-nitro-2-methylbenzamide.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon), resulting in 3-amino-2-methylbenzamide.
Alkylation: Finally, the amino group is alkylated with 2-methoxyethyl chloride in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-methoxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base (e.g., sodium hydride) and an appropriate alkyl or aryl halide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
3-Amino-N-(2-methoxyethyl)-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(2-methoxyethyl)benzamide: Lacks the methyl group at the 2-position.
3-Amino-N-(2-ethoxyethyl)-2-methylbenzamide: Contains an ethoxyethyl group instead of a methoxyethyl group.
3-Amino-N-(2-methoxyethyl)-2-ethylbenzamide: Contains an ethyl group at the 2-position instead of a methyl group.
Uniqueness
3-Amino-N-(2-methoxyethyl)-2-methylbenzamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxyethyl group can enhance its solubility and bioavailability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(4-3-5-10(8)12)11(14)13-6-7-15-2/h3-5H,6-7,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZZRAIFGPTRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588293 |
Source
|
Record name | 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926222-63-1 |
Source
|
Record name | 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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